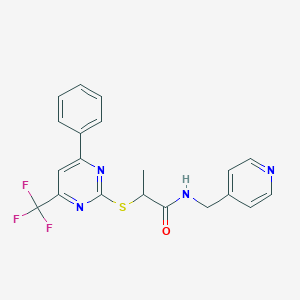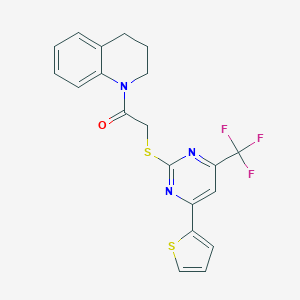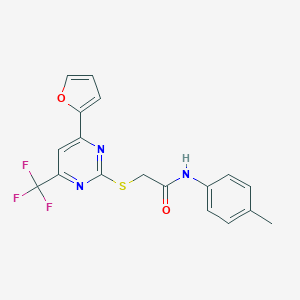
N-(benzenesulfonyl)-2,2,2-trichloro-N'-(4-fluorophenyl)ethanimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(benzenesulfonyl)-2,2,2-trichloro-N'-(4-fluorophenyl)ethanimidamide, commonly known as BFTC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BFTC is a sulfonylurea-based compound that has been synthesized through various methods, and is known to have a mechanism of action that involves the inhibition of the ATP-sensitive potassium channels. In
科学的研究の応用
BFTC has been studied for its potential applications in various fields, including neuroscience, endocrinology, and cardiology. In neuroscience, BFTC has been shown to inhibit the ATP-sensitive potassium channels in the hypothalamus, leading to an increase in the release of neuropeptides such as oxytocin and vasopressin. In endocrinology, BFTC has been shown to stimulate insulin secretion from pancreatic beta cells. In cardiology, BFTC has been shown to have antiarrhythmic effects by prolonging the action potential duration and refractory period of cardiac myocytes.
作用機序
BFTC is known to have a mechanism of action that involves the inhibition of the ATP-sensitive potassium channels. These channels are present in various tissues, including the hypothalamus, pancreatic beta cells, and cardiac myocytes. By inhibiting these channels, BFTC leads to an increase in the release of neuropeptides, stimulation of insulin secretion, and antiarrhythmic effects.
Biochemical and Physiological Effects
BFTC has been shown to have various biochemical and physiological effects, including an increase in the release of neuropeptides such as oxytocin and vasopressin, stimulation of insulin secretion, and antiarrhythmic effects. BFTC has also been shown to have a low toxicity profile, indicating its potential as a therapeutic agent.
実験室実験の利点と制限
BFTC has several advantages for lab experiments, including its high purity and yield, low toxicity profile, and potential applications in various fields. However, BFTC also has some limitations, including its high cost and limited availability.
将来の方向性
There are several future directions for research on BFTC, including its potential applications in the treatment of various diseases such as diabetes, cardiovascular diseases, and neurological disorders. Further studies are needed to determine the optimal dosage and administration of BFTC for therapeutic purposes. Additionally, the development of novel synthesis methods for BFTC may lead to increased availability and lower costs. Finally, the investigation of the long-term effects of BFTC on various tissues and organs is necessary to ensure its safety and efficacy as a therapeutic agent.
Conclusion
In conclusion, BFTC is a sulfonylurea-based compound that has gained attention in the scientific community due to its potential applications in various fields. BFTC has been synthesized through various methods, and is known to have a mechanism of action that involves the inhibition of the ATP-sensitive potassium channels. BFTC has been shown to have various biochemical and physiological effects, including an increase in the release of neuropeptides, stimulation of insulin secretion, and antiarrhythmic effects. BFTC has several advantages for lab experiments, including its high purity and yield, low toxicity profile, and potential applications in various fields. However, BFTC also has some limitations, including its high cost and limited availability. There are several future directions for research on BFTC, including its potential applications in the treatment of various diseases, the development of novel synthesis methods, and the investigation of its long-term effects.
合成法
BFTC has been synthesized using various methods, including the reaction of 4-fluoroaniline with trichloroacetonitrile, followed by the reaction of the resulting product with benzenesulfonyl chloride. Another method involves the reaction of 4-fluoroaniline with trichloroacetic acid, followed by the reaction of the resulting product with benzenesulfonyl chloride. Both methods have been reported to yield BFTC with high purity and yield.
特性
分子式 |
C14H10Cl3FN2O2S |
|---|---|
分子量 |
395.7 g/mol |
IUPAC名 |
N//'-(benzenesulfonyl)-2,2,2-trichloro-N-(4-fluorophenyl)ethanimidamide |
InChI |
InChI=1S/C14H10Cl3FN2O2S/c15-14(16,17)13(19-11-8-6-10(18)7-9-11)20-23(21,22)12-4-2-1-3-5-12/h1-9H,(H,19,20) |
InChIキー |
MIEXXFLHCCMOBH-UHFFFAOYSA-N |
異性体SMILES |
C1=CC=C(C=C1)S(=O)(=O)/N=C(/C(Cl)(Cl)Cl)\NC2=CC=C(C=C2)F |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)N=C(C(Cl)(Cl)Cl)NC2=CC=C(C=C2)F |
正規SMILES |
C1=CC=C(C=C1)S(=O)(=O)N=C(C(Cl)(Cl)Cl)NC2=CC=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B284305.png)

![N-(2-chloro-3-pyridinyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide](/img/structure/B284307.png)
![2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinyl)propanamide](/img/structure/B284308.png)
![1-(2,3-dihydro-1H-indol-1-yl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propan-1-one](/img/structure/B284310.png)


![N-(2-thienylmethyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284318.png)
![N-(4-fluorobenzyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284320.png)
![N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284322.png)
![N-(4-bromophenyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284324.png)
![2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide](/img/structure/B284327.png)

![2-[[4-(2-furanyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B284329.png)